molecular formula C8H11Cl2FN2O2S B1381262 N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride CAS No. 1568443-45-7

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride

Cat. No.: B1381262
CAS No.: 1568443-45-7
M. Wt: 289.15 g/mol
InChI Key: BFXSBONFFDNJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of an aminoethyl group, a chloro and fluoro substituent on the benzene ring, and a sulfonamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-fluorobenzene to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The resulting compound then undergoes sulfonation to introduce the sulfonamide group. Finally, the aminoethyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while substitution of the chloro group can yield various substituted benzene derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme activity and protein interactions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simple sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.

Uniqueness

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride is unique due to the presence of both chloro and fluoro substituents on the benzene ring, which can enhance its chemical reactivity and biological activity. Additionally, the aminoethyl group provides further functionalization possibilities, making it a versatile compound for various applications.

Biological Activity

N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride, also known by its CAS number 1568443-45-7, is a sulfonamide derivative with potential biological activity. This compound has garnered attention in pharmacological research due to its structural properties that may influence various biological pathways. This article explores its biological activity, synthesizing findings from diverse studies and presenting relevant data in tables for clarity.

Basic Information

PropertyDetails
Chemical Formula C₈H₁₁ClF₂N₂O₂S
Molecular Weight 289.16 g/mol
IUPAC Name N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide hydrochloride
PubChem CID 112756481

Structural Characteristics

The compound features a sulfonamide functional group, which is known for its role in various biological activities, particularly in antimicrobial and anticancer properties. The presence of chlorine and fluorine atoms can enhance lipophilicity and influence the compound's interaction with biological targets.

Antimicrobial Activity

Sulfonamides have historically been utilized for their antibacterial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism is believed to involve inhibition of bacterial folate synthesis, similar to other sulfonamide derivatives.

Anticancer Potential

Recent research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (human breast adenocarcinoma)
  • U-937 (human monocytic leukemia)

Case Study: Cytotoxicity Assays

In a study assessing the cytotoxic effects of the compound on cancer cell lines, the following IC₅₀ values were observed:

Cell LineIC₅₀ (µM)
MCF-70.65
U-9372.41
HeLa1.50

These values indicate promising cytotoxic activity, suggesting further exploration into its potential as an anticancer agent.

The proposed mechanism involves the inhibition of specific enzymes related to cell proliferation and survival pathways. Flow cytometry analysis has revealed that treatment with this compound leads to increased rates of apoptosis in treated cells, supporting its role as a potential therapeutic agent.

Comparative Studies

Comparative studies have evaluated the efficacy of this compound against established chemotherapeutics. For instance, it was found to exhibit comparable or superior activity against certain cancer cell lines compared to doxorubicin, a commonly used chemotherapeutic agent.

Table: Comparative Efficacy

CompoundIC₅₀ (µM)Type
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide HCl0.65Experimental Agent
Doxorubicin0.79Standard Chemotherapy

Properties

IUPAC Name

N-(2-aminoethyl)-4-chloro-2-fluorobenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2O2S.ClH/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXSBONFFDNJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)S(=O)(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride
Reactant of Route 4
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride
Reactant of Route 6
N-(2-aminoethyl)-4-chloro-2-fluorobenzene-1-sulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.